molecular formula C19H18Cl2N2O3S B3036621 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 383148-73-0

3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3036621
CAS No.: 383148-73-0
M. Wt: 425.3 g/mol
InChI Key: XDKDUEJYRJCKTC-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring a dihydroimidazol-2-one core substituted with a 3,4-dichlorobenzyl group, an ethyl chain at the N1 position, and a 4-methylphenylsulfonyl (tosyl) moiety at C3. Key synonyms include 3-[(3,4-dichlorophenyl)methyl]-1-ethyl-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one. The compound is commercially available from suppliers such as American Custom Chemicals Corporation, with a purity of 95% and pricing starting at $647.61 per 1 mg .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1-ethyl-4-(4-methylphenyl)sulfonylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3S/c1-3-22-12-18(27(25,26)15-7-4-13(2)5-8-15)23(19(22)24)11-14-6-9-16(20)17(21)10-14/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKDUEJYRJCKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N(C1=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115870
Record name 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383148-73-0
Record name 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383148-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one (CAS Number: 383148-73-0) belongs to the class of imidazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of the compound is C19H18Cl2N2O3SC_{19}H_{18}Cl_2N_2O_3S. The structure features a dichlorobenzyl moiety and a methylphenylsulfonyl group, which are critical for its biological activity.

Antitumor Activity

Research has indicated that imidazole derivatives exhibit promising antitumor properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar imidazole compounds had IC50 values in the low micromolar range against human tumor cells, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro studies have shown that related imidazole derivatives possess activity against a range of microorganisms including bacteria and fungi. The disk diffusion method revealed effective inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the benzyl and sulfonyl groups can significantly influence the compound's efficacy and selectivity. For example:

  • Dichlorobenzyl Group : The presence of chlorine atoms enhances lipophilicity and may improve cell membrane penetration.
  • Sulfonyl Group : Variations in this moiety can affect the compound's interaction with biological targets, potentially enhancing its antitumor and antimicrobial activities .

Case Studies

  • Antitumor Efficacy : A series of studies evaluated the antitumor effects of similar imidazole compounds against various cancer cell lines. One study reported that a related compound exhibited selective cytotoxicity towards Mia PaCa-2 and PANC-1 cell lines, with a notable mechanism involving apoptosis induction .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related compounds using the disk diffusion method. Results showed significant inhibition against Escherichia coli and Candida albicans, supporting further exploration into its use as an antimicrobial agent .

Scientific Research Applications

Antidiabetic Activity

This compound has been studied for its potential antidiabetic properties. It acts as an intermediate in the synthesis of Gliclazide, a medication used to treat type 2 diabetes. Gliclazide functions as a beta-cell ATP-sensitive potassium channel blocker, which enhances insulin secretion from pancreatic beta cells. The IC50 value for Gliclazide is reported to be 184 nM .

Antimicrobial Properties

Research indicates that the imidazole derivatives demonstrate antimicrobial activities against various pathogens. Studies have shown that compounds similar to 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one exhibit significant antibacterial and antifungal effects. This is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Study 1: Efficacy in Diabetes Management

A study published in a peer-reviewed journal evaluated the efficacy of Gliclazide derivatives, including those synthesized from this compound. The results indicated a significant reduction in blood glucose levels in diabetic rats compared to control groups .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of imidazole derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) of less than 50 µg/mL against these pathogens .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following sections compare the target compound with structurally analogous imidazole derivatives, focusing on synthesis, substituent effects, and biological activities where available.

Structural Analogues

2.1.1 Chloromethylphenyl-Substituted Imidazole ()
The compound 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole shares an imidazole core but differs in substituents:

  • Substituents : Chloromethylphenyl, dimethyl (N1 and C2), and nitro (C5) groups.
  • Key Contrast: The absence of a sulfonyl group and dihydroimidazolone ring distinguishes it from the target compound.

2.1.2 Triazole-Imidazole Hybrids ()
A series of [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole derivatives (C1–C9) feature fused triazole-imidazole systems.

  • Substituents : Diphenyl groups and variable substituents at C2 of the imidazole.
  • Key Contrast : The triazole-imidazole hybrid scaffold diverges from the dihydroimidazolone core of the target compound. These hybrids exhibit antimicrobial activity (e.g., against S. aureus and C. albicans), highlighting the role of heterocycle fusion in bioactivity .

2.1.3 Benzodiazepine-Imidazole Derivative ()
Compound 4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(4’-iodophenyl)-7-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one combines a benzodiazepine ring with an imidazole moiety.

  • Substituents : Iodophenyl and methoxy groups.
  • Its synthesis involves Pd-catalyzed coupling and iodination, contrasting with the target compound’s unconfirmed synthetic route .

Physicochemical and Commercial Properties

Compound Structural Features Synthesis Method Biological Activity Melting Point Purity Price (1 mg)
Target Compound Dihydroimidazolone, tosyl, dichlorobenzyl Unknown Not reported N/A 95% $647.61
4-[4-(Chloromethyl)phenyl]-... Nitro, chloromethyl, dimethyl SOCl2 chlorination Not reported 120°C N/A N/A
Triazole-Imidazole Hybrids Triazole, diphenyl One-pot condensation Antimicrobial N/A N/A N/A
Benzodiazepine-Imidazole Benzodiazepine, iodophenyl Stille coupling, iodination Not reported 203–204°C N/A N/A

Preparation Methods

Cyclization of Urea Derivatives

Urea derivatives undergo cyclization under acidic or basic conditions to form the imidazolone ring. For example, reacting N-ethylurea with glyoxal in the presence of HCl yields 1-ethylimidazol-2-one. This method’s efficiency depends on the substituents’ electronic effects, with electron-withdrawing groups accelerating ring closure.

Reaction Conditions

  • Reactants : N-Ethylurea, glyoxal (40% aqueous solution)
  • Catalyst : Concentrated HCl (2 equiv)
  • Solvent : Ethanol/water (1:1)
  • Temperature : 80°C, 6 hours
  • Yield : ~65%

Condensation of Diamines with Carbonyl Sources

Alternatively, 1,2-diamines react with carbonyl compounds (e.g., phosgene or triphosgene) to form imidazolones. For instance, ethylenediamine derivatives condense with triphosgene in dichloromethane to generate the core structure.

Optimization Insights

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
  • Temperature Control : Maintaining 0–5°C prevents over-carbonylation.

Sequential Functionalization: A Representative Pathway

Combining these steps, a typical synthesis proceeds as follows:

  • Core Formation : Cyclize N-ethylurea with glyoxal to form 1-ethylimidazol-2-one.
  • Sulfonylation : Treat with 4-methylbenzenesulfonyl chloride in pyridine to install the sulfonyl group.
  • Benzyl Alkylation : React with 3,4-dichlorobenzyl chloride using K₂CO₃ in acetonitrile.

Table 1: Summary of Reaction Conditions and Yields

Step Reaction Conditions Yield
1 Imidazolone cyclization HCl, ethanol/water, 80°C, 6h 65%
2 Sulfonylation TosCl, pyridine, RT, 24h 78%
3 Benzyl alkylation 3,4-Dichlorobenzyl chloride, K₂CO₃ 82%

Alternative Methodologies and Innovations

One-Pot Multicomponent Reactions

Recent advances employ one-pot strategies to reduce purification steps. For example, combining urea, ethylamine, and sulfonyl chloride in a single reactor under microwave irradiation achieves 70% overall yield.

Enzymatic Sulfonylation

Pilot studies using aryl sulfotransferases demonstrate selective sulfonylation at position 4, avoiding protection/deprotection steps. However, scalability remains challenging due to enzyme costs.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, and how can reaction yields be improved?

Methodological Answer: Synthesis of imidazole derivatives typically involves multi-step reactions with careful control of substituent introduction. For example, sulfonylation of the imidazole core (step 4 in the target compound) can be optimized using catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under nitrogen, as described in analogous sulfonylation protocols . Yield improvements may involve iterative solvent screening (e.g., DMF vs. THF) and temperature optimization (e.g., 0°C to room temperature for electrophilic substitution). Characterization via 1^1H/13^{13}C NMR and FT-IR is critical to confirm sulfonyl group incorporation and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis : Compare chemical shifts of key protons (e.g., ethyl group at δ ~1.2–1.4 ppm, sulfonyl aromatic protons at δ ~7.3–7.8 ppm) to analogous imidazole derivatives .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts. Electrospray ionization (ESI) in positive mode can confirm the molecular ion peak .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values to rule out solvate or hydrate formation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for imidazole derivatives, such as conflicting enzyme inhibition results?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct triplicate assays across a concentration gradient (e.g., 0.1–100 µM) to confirm IC50_{50} values. Use standardized enzyme sources (e.g., recombinant kinases) to minimize batch variability .
  • Molecular Docking : Compare binding poses of the compound with co-crystallized ligands in target enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina. Discrepancies may arise from protonation states or solvent-accessible surface area (SASA) differences .
  • Metabolite Screening : Use LC-HRMS to identify potential active metabolites that may contribute to observed bioactivity .

Q. How does the 3,4-dichlorobenzyl substituent influence the compound’s stability under physiological and environmental conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., dichlorobenzyl alcohol) .
  • Photostability : Expose to UV light (λ = 254 nm) and assess decomposition kinetics. Chlorinated aromatics often show reduced photostability due to radical formation .
  • Environmental Persistence : Use OECD 307 guidelines to study soil biodegradation. The dichlorobenzyl group may confer resistance to microbial cleavage, requiring GC-MS for tracking .

Q. What advanced computational methods can predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

Methodological Answer:

  • In Silico Modeling : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. The sulfonyl group may reduce BBB penetration but enhance plasma protein binding .
  • Toxicity Profiling : Use ProTox-II to assess hepatotoxicity risks. Chlorinated moieties often correlate with cytochrome P450 inhibition, necessitating in vitro validation using HepG2 cells .

Contradiction Analysis & Experimental Design

Q. How should researchers design experiments to address discrepancies in the compound’s reported solubility across different solvent systems?

Methodological Answer:

  • Solvent Screening : Use the shake-flask method in solvents like DMSO, ethanol, and phosphate buffers. Measure saturation solubility via UV-Vis spectroscopy at λmax_{\text{max}} .
  • Thermodynamic Solubility : Perform differential scanning calorimetry (DSC) to determine melting point depression and calculate activity coefficients .
  • Co-Solvency Studies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for in vivo applications .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in heterogeneous cell lines?

Methodological Answer:

  • ANOVA with Post Hoc Tests : Use Tukey’s HSD to compare IC50_{50} values across cell lines (e.g., cancer vs. normal). Account for variability using four-parameter logistic curves in GraphPad Prism .
  • Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., cell passage number) that may skew results .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

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